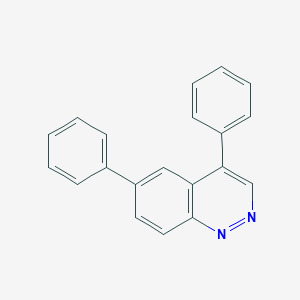
4,6-Diphenylcinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diphenylcinnoline is an organic compound belonging to the cinnoline family, characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Diphenylcinnoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reductive metallation of 3,4-diphenylcinnoline by sodium metal in tetrahydrofuran under an inert atmosphere can yield the desired compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including cyclization reactions and the use of metal catalysts.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diphenylcinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reductive metallation using sodium metal in tetrahydrofuran is a notable reaction.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium metal in tetrahydrofuran is used for reductive metallation.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive metallation can yield monomeric dianions .
Scientific Research Applications
4,6-Diphenylcinnoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a pharmacological agent, particularly in cancer treatment.
Industry: It is used in the development of materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 4,6-Diphenylcinnoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as inhibitors of certain enzymes, affecting cellular processes. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
4,6-Diphenylcinnoline can be compared with other cinnoline derivatives and similar heterocyclic compounds:
Similar Compounds: 3,4-Diphenylcinnoline, 2-Amino-4,6-diphenylnicotinonitriles.
Uniqueness: this compound is unique due to its specific structural features and the resulting chemical properties, which make it suitable for various specialized applications.
Properties
Molecular Formula |
C20H14N2 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
4,6-diphenylcinnoline |
InChI |
InChI=1S/C20H14N2/c1-3-7-15(8-4-1)17-11-12-20-18(13-17)19(14-21-22-20)16-9-5-2-6-10-16/h1-14H |
InChI Key |
MTZGHSHESGUPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=NC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


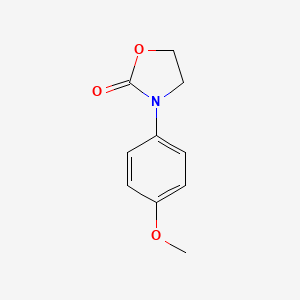



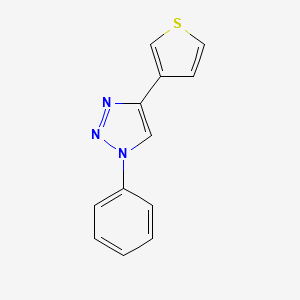
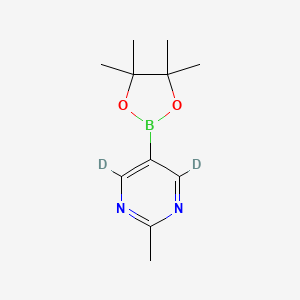
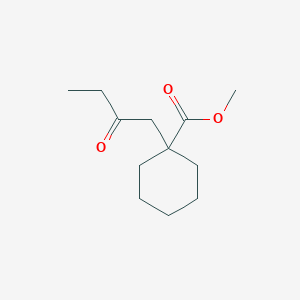
![methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate](/img/structure/B14132065.png)
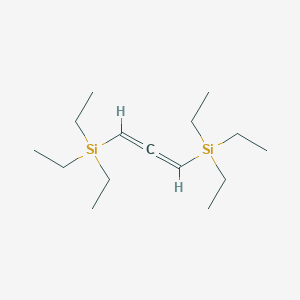
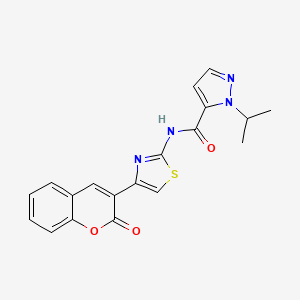
![[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] acetate](/img/structure/B14132074.png)
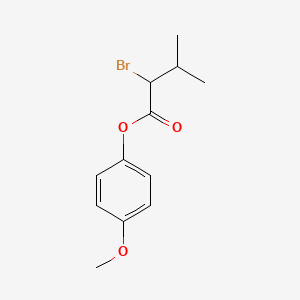
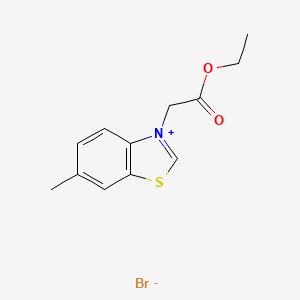
![N-(3,5-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14132080.png)
